Ethanol;iron

Description

Ethanol–iron interactions encompass a broad spectrum of applications, ranging from catalytic systems and nanomaterials to biological processes. Iron (Fe) is often integrated into ethanol-based systems to enhance physicochemical properties, such as catalytic activity, sensor sensitivity, or magnetic behavior. For instance, Fe-doped tin dioxide (SnO₂) films exhibit superior ethanol sensing performance due to Fe's catalytic and electronic properties . Ethanol also serves as a solvent or reactant in synthesizing iron oxides (e.g., γ-Fe₂O₃, FeOOH), where its presence influences particle size, morphology, and magnetic characteristics . In biological systems, ethanol metabolism indirectly interacts with iron by releasing Fe(II) ions, exacerbating oxidative stress through reactive oxygen species (ROS) generation .

Propriétés

Formule moléculaire |

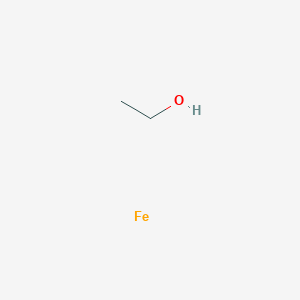

C2H6FeO |

|---|---|

Poids moléculaire |

101.91 g/mol |

Nom IUPAC |

ethanol;iron |

InChI |

InChI=1S/C2H6O.Fe/c1-2-3;/h3H,2H2,1H3; |

Clé InChI |

CWPOINBYXIYTHX-UHFFFAOYSA-N |

SMILES canonique |

CCO.[Fe] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

IRON(III) ETHOXIDE can be synthesized through the reaction of iron(III) chloride with sodium ethoxide in an anhydrous ethanol solution. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the product. The general reaction is as follows: [ \text{FeCl}_3 + 3 \text{NaOC}_2\text{H}_5 \rightarrow \text{Fe(OC}_2\text{H}_5\text{)}_3 + 3 \text{NaCl} ]

Industrial Production Methods

In industrial settings, IRON(III) ETHOXIDE is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent purity, to ensure high yield and purity of the product. The compound is typically packaged under an inert atmosphere to prevent degradation.

Analyse Des Réactions Chimiques

Types of Reactions

IRON(III) ETHOXIDE undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form iron(III) hydroxide and ethanol. [ \text{Fe(OC}_2\text{H}_5\text{)}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Fe(OH)}_3 + 3 \text{C}_2\text{H}_5\text{OH} ]

Oxidation: Can be oxidized to form iron(III) oxide.

Substitution: Reacts with other alkoxides or ligands to form mixed-metal or mixed-ligand complexes.

Common Reagents and Conditions

Common reagents used in reactions with IRON(III) ETHOXIDE include water, alcohols, and various ligands. Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions with moisture or oxygen.

Major Products Formed

The major products formed from reactions involving IRON(III) ETHOXIDE include iron(III) hydroxide, iron(III) oxide, and various iron-containing complexes, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

IRON(III) ETHOXIDE has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of IRON(III) ETHOXIDE involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of iron-containing compounds. These reactions are facilitated by the presence of water or other nucleophiles, which attack the ethoxide ligands, resulting in the release of ethanol and the formation of iron-oxygen bonds .

Comparaison Avec Des Composés Similaires

Table 1: Ethanol Sensing Performance of Transition Metal-Doped SnO₂ Films

Fe-doped SnO₂ outperforms Cu-, Mn-, and Co-doped variants due to Fe³⁺'s ability to modulate charge carrier concentration and facilitate ethanol adsorption/desorption kinetics . In contrast, undoped SnO₂ shows <50% sensitivity under similar conditions.

For iron oxide nanostructures, sol-gel-synthesized Fe₂O₃ demonstrates 20% higher ethanol response than electrospun counterparts, attributed to greater surface area and pore density .

Table 2: Solvent Effects on Iron Oxide/N-Doped Graphene Nanohybrids (FNG)

| Solvent | Nitrogen Content (at%) | Electron Transfer Number (n) | ORR Activity (mA/cm²) | |

|---|---|---|---|---|

| DMF | 8.5 | 3.8 | 4.2 | |

| Ethanol | 5.7 | 3.6 | 3.5 |

DMF-synthesized FNG exhibits 50% higher nitrogen content and superior oxygen reduction reaction (ORR) activity compared to ethanol-synthesized composites, as ethanol limits nitrogen incorporation during pyrolysis . Similarly, in FeOOH synthesis, increasing ethanol/water ratios reduce particle aggregation but lower crystallinity due to ethanol’s high polarity and dielectric constant .

Table 3: Ethanol Sensor Performance Across Materials

| Material | Operating Temp (°C) | Detection Limit (ppm) | Stability (Days) | |

|---|---|---|---|---|

| Fe-SnO₂ | 300 | 1 | 30 | |

| ZnO Nanorods | 350 | 5 | 25 | |

| WO₃ Thin Films | 250 | 10 | 20 |

Fe-SnO₂’s low operating temperature and high stability stem from Fe³⁺’s redox activity, which lowers activation energy for ethanol oxidation .

Catalytic Performance in Electrochemical Reactions

Iron-based catalysts are compared to noble metal systems in ethanol electrooxidation and ORR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.